molecular formula C13H10N3O2S3- B14124379 3-(4-Ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidine-5-thiolate

3-(4-Ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidine-5-thiolate

Cat. No.: B14124379
M. Wt: 336.4 g/mol
InChI Key: BRVJYQUUXUMKRR-UHFFFAOYSA-M
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Description

3-(4-Ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidine-5-thiolate is a heterocyclic compound that belongs to the thiazolo[4,5-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidine-5-thiolate typically involves multi-step reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with thiourea and ethyl acetoacetate under acidic conditions to form the intermediate thiazole derivative. This intermediate is then cyclized with formamide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidine-5-thiolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-(4-Ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidine-5-thiolate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidine-5-thiolate involves its interaction with specific molecular targets. For example, as a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, preventing DNA replication and leading to cell death. It also inhibits phosphatidylinositol 3-kinase, affecting cell signaling pathways involved in growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidine-5-thiolate is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit multiple enzymes and pathways makes it a versatile compound for drug discovery and development .

Properties

Molecular Formula

C13H10N3O2S3-

Molecular Weight

336.4 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidine-5-thiolate

InChI

InChI=1S/C13H11N3O2S3/c1-2-18-8-5-3-7(4-6-8)16-10-9(21-13(16)20)11(17)15-12(19)14-10/h3-6H,2H2,1H3,(H2,14,15,17,19)/p-1

InChI Key

BRVJYQUUXUMKRR-UHFFFAOYSA-M

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)[S-])SC2=S

Origin of Product

United States

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